
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate, commonly referred to as EOPC, is an organic compound that belongs to the family of pyrimidine carboxylates. It is a white solid that is soluble in polar solvents such as water, ethanol, and methanol. EOPC has been used in a variety of scientific research applications, including drug development and enzyme inhibition studies.
Scientific Research Applications
Synthesis and Chemical Properties
Covalent Hydration of Pyrimidine Derivatives : Ethyl 4-oxopyrimido pyrimidine carboxylates have been prepared and shown to readily form stable covalent hydrates. This process is influenced by the electronic character of the substituent in the pyrimidine ring, highlighting the compound's reactivity towards hydration under certain conditions (Matsumoto, Sogo, & Minami, 1980).
Synthesis of Pyrimidine Derivatives : Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate serves as a precursor for synthesizing various pyrimidine derivatives, showcasing its versatility in producing new compounds with potential antimicrobial properties (Farag, Kheder, & Mabkhot, 2008).
Synthesis of Chromone-Pyrimidine Coupled Derivatives : Novel ethyl tetrahydropyrimidine carboxylate derivatives, coupled with chromone, have been synthesized using an eco-friendly and reusable catalyst, highlighting an efficient method for creating compounds that combine the biological activities of both pharmacophores (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Antimicrobial Activity and Molecular Docking Study : A study reports the synthesis of ethyl tetrahydropyrimidine carboxylate derivatives, their evaluation for antimicrobial activity, and molecular docking studies to predict their mode of action. This research underscores the potential of these compounds in medicinal applications, particularly as antimicrobial agents (Tiwari et al., 2018).
Synthesis of Heterocycles : Ethyl 7-amino-5-aryl-5H-thiazolo pyrimidine carboxylate has been synthesized and transformed into related heterocyclic systems, demonstrating the compound's utility in generating biologically significant structures (Youssef, Abbady, Ahmed, & Omar, 2013).
Mechanism of Action
properties
IUPAC Name |
ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKJNWHZMZCDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



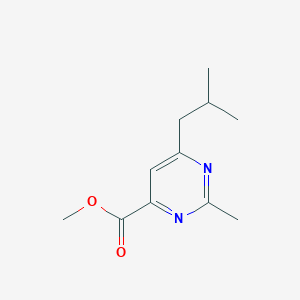
amine hydrochloride](/img/structure/B1484494.png)
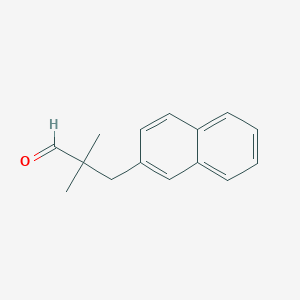
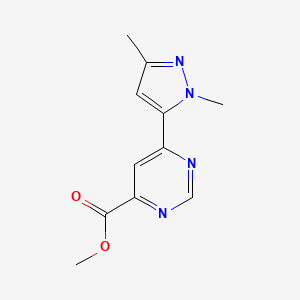
amine hydrochloride](/img/structure/B1484497.png)
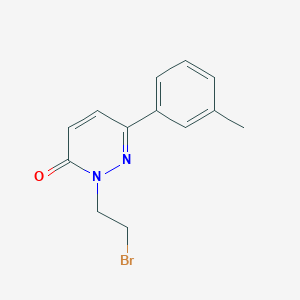
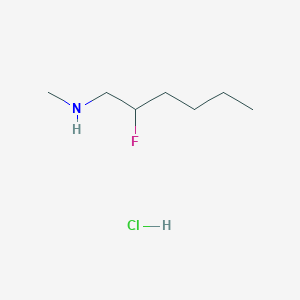
amine hydrochloride](/img/structure/B1484502.png)
amine hydrochloride](/img/structure/B1484503.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)